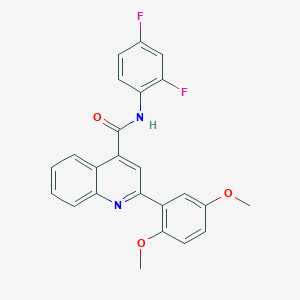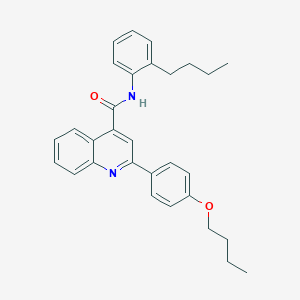![molecular formula C25H26ClNO5S B452620 Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B452620.png)
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C25H26ClNO5S This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.
Amidation Reaction: The intermediate is then reacted with ethyl 2-amino-4-(4-ethoxyphenyl)-3-thiophenecarboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C25H26ClNO5S |
|---|---|
Peso molecular |
488g/mol |
Nombre IUPAC |
ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26ClNO5S/c1-5-30-18-11-7-16(8-12-18)20-15-33-22(21(20)23(28)31-6-2)27-24(29)25(3,4)32-19-13-9-17(26)10-14-19/h7-15H,5-6H2,1-4H3,(H,27,29) |
Clave InChI |
KEXVSPPVNQAQQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452538.png)
![5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452539.png)
![5-(4-bromophenyl)-3-chloro-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452540.png)
![5-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452542.png)
![5-(4-bromophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452544.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452545.png)
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452546.png)
![ethyl 2-({3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452548.png)
![5-(4-bromophenyl)-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452550.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B452551.png)

![2-phenyl-N-(7-{[(2-phenyl-4-quinolinyl)carbonyl]amino}heptyl)-4-quinolinecarboxamide](/img/structure/B452555.png)


